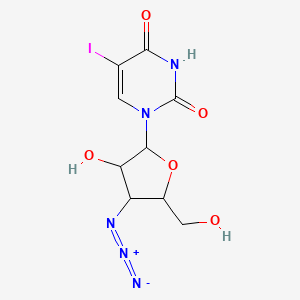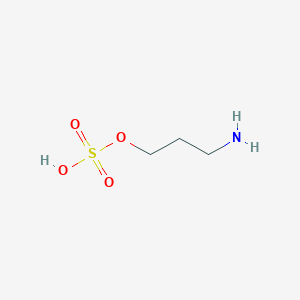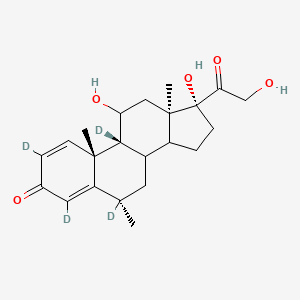
3'-Azido-3'-deoxy-5-iodouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-3’-deoxy-5-iodouridine is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3’-Azido-3’-deoxy-5-iodouridine can be synthesized through a series of chemical reactions involving the introduction of azido and iodo groups to a deoxyuridine scaffold. The synthetic route typically involves:
Starting Material: Deoxyuridine.
Introduction of Azido Group: This can be achieved through nucleophilic substitution reactions where an azide ion replaces a leaving group on the deoxyuridine molecule.
Introduction of Iodo Group: This step involves the iodination of the deoxyuridine scaffold, often using iodine or iodinating agents under specific reaction conditions
Industrial Production Methods
Industrial production methods for 3’-Azido-3’-deoxy-5-iodouridine would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling azide and iodine compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Azido-3’-deoxy-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. .
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves DBCO or BCN groups without the need for a catalyst
Major Products
Cycloaddition Products: Formation of triazole rings when reacting with alkyne-containing molecules
Wissenschaftliche Forschungsanwendungen
3’-Azido-3’-deoxy-5-iodouridine has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Wirkmechanismus
The mechanism of action of 3’-Azido-3’-deoxy-5-iodouridine involves:
Inhibition of DNA Synthesis: The compound incorporates into DNA, disrupting the replication process.
Induction of Apoptosis: Triggers programmed cell death in cancer cells.
Molecular Targets: Targets DNA polymerases and other enzymes involved in DNA replication
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Idoxuridine: An antiviral agent that inhibits viral DNA synthesis by substituting itself for thymidine in viral DNA.
Other Purine Nucleoside Analogues: Compounds like fludarabine and cladribine, which also target DNA synthesis and have antitumor activity
Uniqueness
3’-Azido-3’-deoxy-5-iodouridine is unique due to its dual functional groups (azido and iodo), which enable it to participate in a variety of chemical reactions, including click chemistry. This versatility makes it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C9H10IN5O5 |
|---|---|
Molekulargewicht |
395.11 g/mol |
IUPAC-Name |
1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN5O5/c10-3-1-15(9(19)12-7(3)18)8-6(17)5(13-14-11)4(2-16)20-8/h1,4-6,8,16-17H,2H2,(H,12,18,19) |
InChI-Schlüssel |
VSZBJBKLFZODID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)




![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)






